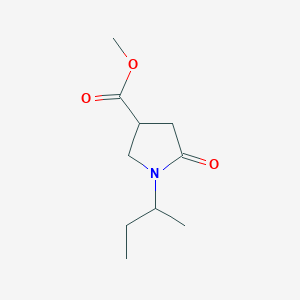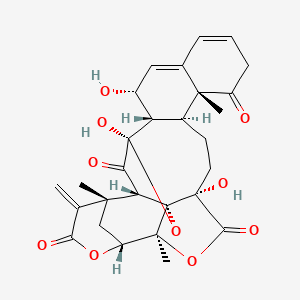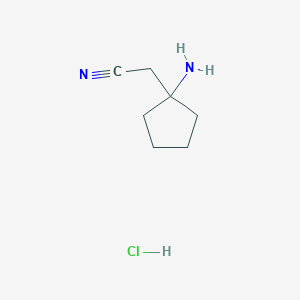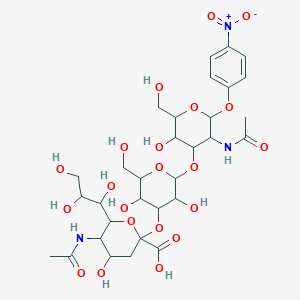![molecular formula C13H17ClF3N B3027790 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride CAS No. 1389315-02-9](/img/structure/B3027790.png)
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride involves several key steps, including nucleophilic substitution, catalytic reduction, and reductive amination. For instance, the synthesis of aromatic diamines with cyclohexane cardo groups substituted with trifluoromethyl groups is achieved through nucleophilic substitution reactions followed by catalytic reduction with hydrazine and Pd/C . Similarly, 4-silacyclohexanones are prepared through multistep syntheses, starting from organosilicon compounds, and then subjected to reductive amination to yield the respective amines . Trifluoromethyl cyclohexyl compounds are synthesized via a Mukaiyama Michael type reaction, followed by base-induced conversions to yield various fluorinated cyclohexane derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various analytical techniques. For example, compounds synthesized in the study of silacyclohexanones and their amines are characterized by elemental analyses, mass spectrometry, and NMR spectroscopy, with some compounds further confirmed by single-crystal X-ray diffraction . The molecular structure is crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds is explored through various reactions. For instance, cyclohexa-1,4-dienes are used in Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes, showcasing their potential as dihydrogen surrogates . The synthesis of trifluoromethylated analogues of dihydroorotic acid involves Michael-like 1,4-conjugate hydrocyanation, demonstrating the reactivity of trifluoromethyl pyrimidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures. Fluorinated polyimides derived from aromatic diamines exhibit excellent solubility in organic solvents, good mechanical properties, and high thermal stability . Novel polyamides derived from aromatic diamines with trifluoromethyl pendent groups show outstanding solubility, the ability to form transparent films, and possess low dielectric constants, making them suitable for microelectronic applications . The synthesis of enantiopure 1,4-difluoro-cyclohexenes and their conversion to difluorinated cyclitol analogues highlight the importance of stereochemistry in determining the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Building Blocks
Fluorinated cyclohexanes, such as those derived from the synthesis of amine building blocks, are crucial for discovery chemistry programs. The synthesis involves a series of reactions starting from a Birch reduction, leading to fluorohydrin moieties which are then converted into different stereoisomers of the tetrafluorocyclohexyl ring system. These compounds, due to their facial polarization, are of interest for their unique chemical properties (Bykova, Al-Maharik, Slawin, & O'Hagan, 2017).
Synthesis of β-Fluoropyrrole Derivatives
In organic fluorine chemistry, the reaction of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate with primary amines yields β-fluoropyrrole derivatives, demonstrating the versatility of fluorinated intermediates in synthesizing heterocyclic compounds. This reaction showcases the potential for creating complex molecular structures from simpler fluorinated precursors (Kim, Jun, Kwak, Park, & Chai, 2007).
Molecular Structure and Analysis
The molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability studies of fluorinated compounds provide insights into their electronic properties and potential applications in materials science. Such analyses contribute to understanding the stability and reactivity of fluorinated molecules, which are essential for designing new materials and pharmaceuticals (Sheena Mary, Panicker, Narayana, Samshuddin, Sarojini, & Van Alsenoy, 2014).
Synthesis of Fluorinated Heterocycles
The development of mild intramolecular fluoro-cyclisation reactions for benzylic alcohols and amines using commercially available Selectfluor illustrates the innovative approaches in synthesizing fluorinated heterocycles. This method highlights the importance of fluorinated compounds in generating complex structures with potential applications in medicinal chemistry and material science (Parmar & Rueping, 2014).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
4,4-difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-11-4-2-1-3-10(11)9-12(17)5-7-13(15,16)8-6-12;/h1-4H,5-9,17H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWLITNHWPCNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=C2F)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride | |
CAS RN |
1389315-02-9 | |
| Record name | Cyclohexanamine, 4,4-difluoro-1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)
![tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027718.png)
![1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027719.png)
![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027722.png)
![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)
![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)
![1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027727.png)